6-Chloro-3-phenylpyridazine-4-carboxylic acid
Description
6-Chloro-3-phenylpyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6, a phenyl group at position 3, and a carboxylic acid moiety at position 2.
Properties
Molecular Formula |
C11H7ClN2O2 |
|---|---|
Molecular Weight |
234.64 g/mol |
IUPAC Name |
6-chloro-3-phenylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-6-8(11(15)16)10(14-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) |
InChI Key |
NOZHEKWOZTVKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-phenylpyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,6-dichloropyridazine-4-carboxylic acid with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at C-6 Chloro Group
The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions due to electron withdrawal by the adjacent pyridazine nitrogen atoms. Key reactions include:
Reagents/Conditions
-
Amines : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in 1,4-dioxane at 80–100°C with Hünig’s base (DIPEA), yielding 6-amino derivatives .
-
Alcohols/Thiols : Substitution occurs with NaOR/NaSR in ethanol under reflux.
Example Reaction
Yield : 36–79% depending on steric/electronic effects of the nucleophile .
Esterification and Amidation of Carboxylic Acid Group
The carboxylic acid group participates in standard derivatization reactions:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | SOCl₂ → R-OH (ethanol, H₂SO₄) | Ethyl 6-chloro-3-phenylpyridazine-4-carboxylate | 85% |
| Amidation | SOCl₂ → R-NH₂ (DCM, Et₃N) | 6-Chloro-N-alkyl-3-phenylpyridazine-4-carboxamide | 70–92% |
Mechanistic Insight : Activation via acid chloride intermediate enhances reactivity toward nucleophiles.
Decarboxylation Reactions
Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:
Conditions : Heating at 150–200°C or catalysis with Cu powder in quinoline.
Electrophilic Aromatic Substitution
The pyridazine ring facilitates electrophilic attacks at position 5 due to electron-rich character from resonance:
| Reaction | Reagents | Product | Position |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-chloro-3-phenylpyridazine-4-carboxylic acid | C-5 |
| Sulfonation | SO₃/H₂SO₄ | 5-Sulfo-6-chloro-3-phenylpyridazine-4-carboxylic acid | C-5 |
Mechanism : Proceeds via a -sigmatropic nitro group migration in dihydropyridine intermediates .
Cyclization and Ring Modification
The carboxylic acid group enables cyclocondensation reactions:
Example : Reaction with hydrazines yields fused imidazo[4,5-c]pyridazines:
Applications : These bicyclic systems show promise in medicinal chemistry for kinase inhibition .
Comparative Reactivity of Structural Analogues
| Compound | Key Functional Groups | Reactivity Difference |
|---|---|---|
| 6-Chloro-4-methyl-3-phenylpyridazine | Methyl group at C-4 | Lacks carboxylate-mediated derivatization |
| 3-Chloro-6-(2-methoxyphenyl)pyridazine | Methoxy-substituted phenyl | Enhanced electron density at C-5 |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development:
6-Chloro-3-phenylpyridazine-4-carboxylic acid serves as a lead compound for developing new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug discovery aimed at treating various diseases, including cancer and bacterial infections.
Case Study:
A study investigating the anticancer properties of pyridazine derivatives highlighted the effectiveness of compounds similar to 6-Chloro-3-phenylpyridazine-4-carboxylic acid in inhibiting tumor growth in vitro. The research demonstrated that modifications to the pyridazine ring could enhance biological activity against specific cancer cell lines, suggesting that this compound could be optimized for improved efficacy.
Agricultural Science
Herbicide Development:
This compound has shown promise in agricultural applications, particularly as a herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways makes it suitable for developing herbicides that target unwanted vegetation while minimizing harm to crops.
Case Study:
Research on pyridine carboxylic acid herbicides indicates that compounds with similar structures can effectively control weed populations when used in conjunction with photosystem II inhibitors. The synergistic effects observed suggest that 6-Chloro-3-phenylpyridazine-4-carboxylic acid could be formulated into effective herbicide products .
Mechanism of Action
The mechanism of action of 6-Chloro-3-phenylpyridazine-4-carboxylic acid is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and phenyl groups may facilitate binding to active sites, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
The chlorine atom and phenyl group on the pyridazine ring influence solubility, stability, and biological interactions. Below is a comparison with analogs:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 6-Chloro-3-phenylpyridazine-4-carboxylic acid | Pyridazine | 6-Cl, 3-Ph, 4-COOH | ~250.65 (calculated) | Potential herbicide/pharmaceutical intermediate |
| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid | Pyridine | 4-NH₂, 3-Cl, 6-substituted aryl, 2-COOH | 389.16 (empirical) | Herbicide (e.g., control of broadleaf weeds) [1][2] |
| 6-(Cyclopropylamino)pyridazine-3-carboxylic acid | Pyridazine | 3-COOH, 6-cyclopropylamino | 209.63 (empirical) | Synthetic intermediate (e.g., kinase inhibitors) [6] |
| 6-[(4-Chlorophenyl)amino]pyridine-3-carboxylic acid | Pyridine | 3-COOH, 6-(4-Cl-Ph-NH) | 248.67 | Unspecified (likely agrochemical research) [5] |
Key Observations :
- Chlorine vs. In contrast, amino groups (e.g., cyclopropylamino in [6]) may increase solubility but reduce herbicidal potency [1].
- Phenyl vs. Methoxyphenyl Substituents : The phenyl group in the target compound offers lipophilicity, aiding membrane penetration. Methoxyphenyl derivatives (e.g., in [1]) provide additional hydrogen-bonding sites, enhancing selectivity in herbicidal action.
- Pyridazine vs. Pyridine Cores : Pyridazines exhibit stronger electron-withdrawing effects compared to pyridines, which may alter metabolic stability and degradation pathways in agrochemical applications [2][6].
Herbicidal Activity Comparison
The herbicidal efficacy of pyridine/pyridazine derivatives often correlates with substituent patterns:
- 4-Amino-3-chloro-6-(substituted phenyl)pyridine-2-carboxylic acid (): Demonstrates broad-spectrum weed control in cereals at 2:1–1:2 ratios with safeners like florasulam [2].
Biological Activity
6-Chloro-3-phenylpyridazine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 6-Chloro-3-phenylpyridazine-4-carboxylic acid is , with a molecular weight of approximately 264.66 g/mol. Its structure features a pyridazine ring with a chlorine atom and a phenyl group, which contribute to its reactivity and biological properties.
The biological activity of 6-Chloro-3-phenylpyridazine-4-carboxylic acid is primarily linked to its role as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway. Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases. Inhibition of PI3K can lead to reduced cell proliferation and survival, making it a promising target for cancer therapy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 6-Chloro-3-phenylpyridazine-4-carboxylic acid. It has been shown to exhibit significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.0 | Induces apoptosis |
| HT-29 (Colon Cancer) | 7.5 | Inhibits cell proliferation |
| A549 (Lung Cancer) | 6.0 | Reduces viability |
In vitro studies demonstrated that treatment with this compound led to increased apoptotic rates in MDA-MB-231 cells, with early and late apoptotic phases showing significant increases compared to untreated controls .
Anti-inflammatory Activity
In addition to its anticancer properties, 6-Chloro-3-phenylpyridazine-4-carboxylic acid has been investigated for its anti-inflammatory effects. It has shown potential in reducing inflammation in models of autoimmune diseases by modulating immune cell signaling pathways, particularly through the inhibition of PI3K .
Case Studies
- In Vitro Study on Cancer Cell Lines : A study evaluated the effects of various pyridazine derivatives, including 6-Chloro-3-phenylpyridazine-4-carboxylic acid, on human tumor cell lines. The findings indicated that this compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways .
- Inflammation Model : In an animal model of rheumatoid arthritis, administration of 6-Chloro-3-phenylpyridazine-4-carboxylic acid resulted in decreased levels of pro-inflammatory cytokines and improved clinical scores compared to controls, suggesting its therapeutic potential in inflammatory conditions .
Q & A
Q. What are the established synthetic routes for 6-chloro-3-phenylpyridazine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with aminopyridazines, followed by cyclization. For example, chlorophenyl derivatives can react with aminopyridazine intermediates under Pd/Cu catalysis in DMF or toluene at 80–100°C, achieving yields of 60–75% . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Key variables include catalyst loading (e.g., 5 mol% Pd), solvent polarity, and reaction time. Lower yields (<50%) may arise from incomplete cyclization or side reactions like decarboxylation .
Q. Which analytical techniques are critical for characterizing 6-chloro-3-phenylpyridazine-4-carboxylic acid?
- Methodological Answer :
- HPLC : Purity assessment (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) .
- NMR : H/C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ 12.5–13.0 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C–Cl bond length ~1.73 Å, pyridazine ring planarity) and hydrogen-bonding networks .
- FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm), C=O (~1700 cm), and C–Cl (~750 cm) .
Q. How should solubility and stability be managed during experimental handling?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO (20–30 mg/mL) and methanol (5–10 mg/mL); insoluble in hexane. Prepare stock solutions in DMSO for biological assays, ensuring <1% DMSO in final concentrations to avoid cytotoxicity .
- Storage : Store at –20°C in desiccated, amber vials. Avoid repeated freeze-thaw cycles; degradation occurs >3 months at 4°C (HPLC monitoring recommended) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of pyridazine functionalization in this compound?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the pyridazine C-6 position is favored due to electron-withdrawing effects of the carboxylic acid group. Computational studies (DFT, B3LYP/6-31G*) show lower activation energy for chlorination at C-6 (ΔG‡ ~15 kcal/mol) vs. C-5 (ΔG‡ ~22 kcal/mol). Steric hindrance from the phenyl group further directs reactivity . Transient intermediates (e.g., chloronium ions) can be trapped using NBS or monitored via Cl NMR .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer : Discrepancies often stem from assay conditions:
- Antimicrobial assays (MIC) : Use Mueller-Hinton broth (pH 7.3), 37°C, 18–24 h incubation. Activity against S. aureus (MIC 16 µg/mL) but not E. coli suggests Gram-positive selectivity due to membrane permeability .
- Anticancer assays (MTT) : Test in RPMI-1640 (10% FBS, 72 h). IC values vary by cell line (e.g., 8 µM in PC3 prostate cancer vs. >50 µM in MCF-7 breast cancer). Verify via autophagy markers (LC3-II/LC3-I ratio) and mTOR pathway inhibition .
Q. What computational strategies predict interaction with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., mTOR kinase, PDB ID: 4JT6). The carboxylic acid forms hydrogen bonds with Lys2187, while the chlorophenyl group occupies a hydrophobic pocket .
- MD simulations (GROMACS) : 100-ns trajectories reveal stable binding (RMSD <2 Å) but conformational flexibility in the pyridazine ring .
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Methodological Answer :
- Core modifications : Replace chlorine with Br/CF to enhance lipophilicity (logP increases by 0.5–1.0).
- Carboxylic acid bioisosteres : Substitute with tetrazole (improves metabolic stability) or amide (enhances permeability) .
- Phenyl ring derivatives : Introduce electron-withdrawing groups (e.g., –NO) at para positions to strengthen π–π stacking with target residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
